Glycerol distearate

Beschreibung

Eigenschaften

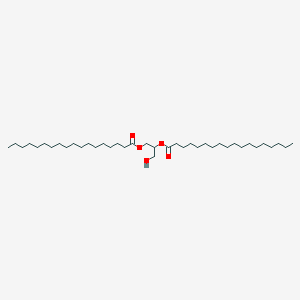

IUPAC Name |

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSDOQQWJGJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866179 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51063-97-9, 1188-58-5 | |

| Record name | (±)-1,2-Distearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51063-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioctadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distearin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TWS7F2GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Glycerol Distearate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of glycerol distearate, a key excipient in pharmaceutical and cosmetic research and development. This document details established synthesis methodologies, comprehensive characterization protocols, and relevant applications in drug delivery systems.

Introduction

This compound is a diglyceride consisting of a glycerol backbone esterified with two stearic acid molecules. It is a white to off-white, waxy solid that is practically insoluble in water but soluble in methylene chloride and partially soluble in hot ethanol[1]. In the pharmaceutical industry, this compound is widely utilized as a non-ionic emulsifier, lubricant, binder, and stabilizing agent in tablet and capsule formulations[2]. Its biocompatibility and ability to modify drug release profiles make it a valuable component in the development of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Synthesis of this compound

The synthesis of this compound for research purposes can be primarily achieved through two main routes: direct esterification of glycerol with stearic acid and glycerolysis of tristearin.

Direct Esterification of Glycerol and Stearic Acid

Direct esterification involves the reaction of glycerol with stearic acid, typically in the presence of a catalyst, to form a mixture of mono-, di-, and triglycerides. The product distribution is influenced by the molar ratio of the reactants, temperature, and catalyst used.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol and stearic acid. A molar ratio of glycerol to stearic acid of 1:2 is theoretically required for distearate synthesis, but adjusting this ratio can influence the product distribution.

-

Catalyst Addition: Introduce a suitable catalyst. For laboratory-scale synthesis, an acid catalyst such as p-toluenesulfonic acid or a solid acid catalyst can be used. Enzymatic catalysis using lipases, such as Candida antarctica lipase (Novozym 435), offers a milder and more selective alternative[3][4].

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60°C for enzymatic reactions or higher for chemical catalysis, in the range of 120-160°C) with continuous stirring[5]. The reaction is typically carried out for several hours (e.g., 6-8 hours)[4][5]. For non-enzymatic reactions, applying a vacuum can help remove the water formed during the reaction, driving the equilibrium towards product formation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture at different time intervals.

-

Purification: Upon completion, the crude product can be purified. This may involve neutralizing the catalyst (if an acid or base catalyst was used), followed by solvent extraction or column chromatography to separate the desired diglyceride from monoglycerides, triglycerides, and unreacted starting materials.

Glycerolysis of Tristearin

Glycerolysis is a transesterification reaction between a triglyceride (tristearin) and glycerol to produce a mixture of mono- and diglycerides. This method is often employed on an industrial scale but can be adapted for laboratory synthesis.

-

Reactant and Catalyst Setup: In a high-temperature reaction vessel equipped with mechanical stirring and a nitrogen inlet, add tristearin (or a hydrogenated oil rich in tristearin) and glycerol. A common catalyst for glycerolysis is sodium stearate or another alkaline catalyst like sodium hydroxide[6].

-

Reaction Environment: The reaction is typically conducted at elevated temperatures, ranging from 220-260°C, under a vacuum and with a nitrogen blanket to prevent oxidation[6].

-

Reaction Execution: The mixture is stirred vigorously for a set period until the desired conversion is achieved. The reaction progress can be monitored by analyzing the composition of the mixture using techniques like HPLC or GC.

-

Product Quenching and Purification: Once the reaction is complete, the mixture is rapidly cooled ("quenched") to stop the reaction[6]. The resulting product, a mixture of mono-, di-, and triglycerides, can be purified using methods such as molecular distillation or column chromatography to isolate the this compound fraction. A multi-step purification process involving acidification, neutralization, and filtration can also be employed to remove impurities like soaps and salts[7][8].

Characterization of this compound

Thorough characterization is essential to ensure the identity, purity, and suitability of the synthesized this compound for its intended research application.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is presented in Table 1.

| Property | Typical Value/Range | Method/Reference |

| Appearance | White or off-white waxy mass or powder | [6] |

| Molecular Formula | C39H76O5 | [6] |

| Molecular Weight | 625.02 g/mol | |

| Melting Point | 50 - 70 °C | USP-NF[9] |

| Acid Value | Not more than 6.0 | USP-NF[9] |

| Iodine Value | Not more than 3.0 | USP-NF[9] |

| Saponification Value | 165 - 195 | USP-NF[9] |

| Solubility | Practically insoluble in water, soluble in methylene chloride, partly soluble in hot ethanol | [1] |

Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and quantifying the relative amounts of mono-, di-, and triglycerides.

-

Plate: TLC silica gel plate.

-

Test Solution: Dissolve approximately 50 mg of the sample in 1 mL of methylene chloride.

-

Mobile Phase: A mixture of hexane and ether (e.g., 30:70 v/v).

-

Application: Apply 10 µL of the test solution to the plate.

-

Development: Develop the chromatogram over a path of 15 cm.

-

Detection: Spray the plate with a 0.1 g/L solution of rhodamine B in ethanol and examine under UV light at 365 nm. The spots corresponding to mono-, di-, and triglycerides will be separated based on their polarity.

The USP-NF monograph for glyceryl distearate outlines an HPLC method for its assay.

-

Column: A 7.5-mm x 60-cm column containing L21 packing material (styrene-divinylbenzene copolymer).

-

Mobile Phase: Tetrahydrofuran (THF).

-

Detector: Refractive Index (RI) detector.

-

Column and Detector Temperature: 40 °C.

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Prepare a 40 mg/mL solution of this compound in THF.

-

Injection Volume: Approximately 40 µL.

-

Analysis: The chromatogram will show peaks corresponding to triglycerides, diglycerides, monoglycerides, and free glycerin, allowing for their quantification.

Spectroscopic Characterization

Spectroscopic methods are employed to confirm the chemical structure of the synthesized this compound.

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (of the free hydroxyl group) |

| 2918 & 2848 | C-H stretching (asymmetric and symmetric) of the long alkyl chains |

| ~1735 | C=O stretching of the ester carbonyl group |

| ~1160 | C-O stretching of the ester linkage |

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts will vary slightly depending on whether the stearoyl chains are at the 1,2- or 1,3- positions of the glycerol backbone.

¹H NMR (in CDCl₃):

-

~5.3 ppm: Multiplet corresponding to the proton on the central carbon (sn-2) of the glycerol backbone in a 1,2-diglyceride.

-

~4.1-4.3 ppm: Multiplets corresponding to the protons on the terminal carbons (sn-1 and sn-3) of the glycerol backbone.

-

~2.3 ppm: Triplet from the methylene protons adjacent to the carbonyl group of the stearoyl chains.

-

~1.6 ppm: Multiplet from the methylene protons beta to the carbonyl group.

-

~1.25 ppm: Broad singlet from the majority of the methylene protons in the stearoyl chains.

-

~0.88 ppm: Triplet from the terminal methyl protons of the stearoyl chains.

¹³C NMR (in CDCl₃):

-

~173 ppm: Carbonyl carbons of the ester groups.

-

~60-70 ppm: Carbons of the glycerol backbone.

-

~14-34 ppm: Carbons of the aliphatic stearoyl chains.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting behavior and polymorphism of this compound, which are critical properties for its application in formulations. The DSC thermogram will show an endothermic peak corresponding to the melting point of the substance.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and characterization processes for this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Comprehensive workflow for the characterization of this compound.

Applications in Drug Development

This compound's primary role in drug development is as a lipid-based excipient. Its amphiphilic nature and solid state at room temperature make it an ideal candidate for formulating SLNs and NLCs. These nanoparticle systems can enhance the solubility and bioavailability of poorly water-soluble drugs, protect active pharmaceutical ingredients from degradation, and provide controlled or targeted drug release. The choice of this compound as a solid lipid influences the particle size, drug loading capacity, and release characteristics of these nanocarriers.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound for research purposes. The outlined experimental protocols for esterification and glycerolysis, combined with comprehensive characterization techniques, offer a solid foundation for researchers and drug development professionals working with this versatile excipient. A thorough understanding of its synthesis and properties is crucial for its effective application in the development of innovative pharmaceutical formulations.

References

- 1. uspbpep.com [uspbpep.com]

- 2. US20100297047A1 - Esters of glycerol and their uses in cosmetic and pharmaceutical applications - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SYNTHESIS GLYCEROL STEARATE OF STEARIC ACID WITH GLYCEROL BY PRODUCT OF BIODISEL FROM USED COOKING OIL | Jurnal Penelitian Saintek [journal.uny.ac.id]

- 6. CN105418414A - Production method for glycerol monostearate and this compound - Google Patents [patents.google.com]

- 7. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

- 8. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

Glycerol Distearate as a Lipid Matrix in Pharmaceutical Formulations: A Technical Guide

Introduction

Glycerol distearate, also known commercially as glyceryl distearate or under trade names like Precirol® ATO 5, is a key lipid excipient in the pharmaceutical industry.[1][2] It is a mixture of mono-, di-, and triglycerides derived from the esterification of glycerol with palmitic (C16) and stearic (C18) fatty acids.[1][3] Its composition typically includes 40.0% to 60.0% diglycerides, 25.0% to 35.0% triglycerides, and 8.0% to 22.0% monoglycerides.[3][4] This lipophilic, waxy solid is valued for its biocompatibility, biodegradability, and versatility, making it an ideal candidate for creating lipid matrices in various drug delivery systems.[5][6] This guide provides an in-depth technical overview of this compound's role, focusing on its application in forming matrices for controlled drug release, taste masking, and advanced nanoparticle formulations.

Physicochemical Properties

The functionality of this compound as a matrix former is dictated by its distinct physicochemical properties. Its pronounced hydrophobic character, evidenced by a low Hydrophilic-Lipophilic Balance (HLB) value, is fundamental to its ability to retard the release of water-soluble drugs.[1][7]

| Property | Value / Description | Reference(s) |

| Appearance | Hard, waxy mass, powder, or white to off-white unctuous flakes. | [2][3][4] |

| Composition | Mixture of mono- (8-22%), di- (40-60%), and tri- (25-35%) glycerides of palmitic and stearic acids. | [3][4] |

| Melting Point | 50°C to 70°C (Type dependent); 50-60°C for Precirol® ATO 5. | [3][8][9] |

| HLB Value | 2 | [1][7] |

| Solubility | Practically insoluble in water; soluble in methylene chloride; partly soluble in hot ethanol (96%). | [3][4] |

| Molecular Formula | C39H76O5 (for 1,3-distearin) | [2][10] |

| Molecular Weight | ~625.0 g/mol (for 1,3-distearin) | [10] |

Role and Applications as a Lipid Matrix

This compound's primary function is to form a solid matrix that encapsulates the Active Pharmaceutical Ingredient (API), thereby modifying its release profile and other characteristics.[11] This is achieved by creating a physical barrier that controls the penetration of dissolution media and the subsequent diffusion of the drug.[11][12]

| Application | Mechanism / Description | Typical Concentration | Reference(s) |

| Sustained Release | Forms a non-eroding, hydrophobic matrix that controls drug release primarily through diffusion. The release rate can be modulated by altering the lipid concentration or by adding hydrophilic pore-forming agents. | 10 - 20% | [1][4][12] |

| Taste Masking | Creates a uniform, thin film coating around bitter API particles, preventing their interaction with taste buds. This is often achieved via melt granulation. | 2 - 6% (as coating) | [4][11][13] |

| Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs) | Acts as the core solid lipid component, forming the nanoparticle matrix. In NLCs, it is blended with a liquid lipid to create a less-ordered matrix, which enhances drug loading and stability. | Varies (e.g., 5-10% of total formulation) | [5][14] |

| Tablet Lubricant | Reduces friction during the tablet compression process, preventing material from sticking to punches and dies. | 1 - 4% | [1][4][6] |

| Hot-Melt Extrusion (HME) Plasticizer | Lowers the glass transition temperature (Tg) of polymers, allowing extrusion to occur at lower temperatures, which is beneficial for heat-sensitive APIs. | Varies | [8] |

Mechanism of Sustained Release from a this compound Matrix

The process of drug release from a this compound matrix is a multi-step phenomenon governed by fluid penetration and drug diffusion.

Caption: Mechanism of sustained drug release from a lipid matrix.

Experimental Protocols: Preparation of Lipid Matrices

Several manufacturing techniques can be employed to formulate this compound-based lipid matrices. The choice of method depends on the desired dosage form and application.

Protocol 1: Melt Granulation for Sustained-Release Granules / Taste Masking

This solvent-free method utilizes heat generated by friction in a high-shear mixer to melt the lipid, which then coats the API particles.[13][15]

-

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound (e.g., Precirol® ATO 5)

-

High-Shear Mixer/Granulator

-

-

Procedure:

-

Weigh and load the API and this compound into the bowl of the high-shear mixer. An exemplary ratio for taste masking is 80% API to 20% lipid.[13]

-

Begin mixing at a defined impeller speed (e.g., 450 rpm). The friction between particles generates heat, gradually raising the temperature of the blend.[15]

-

Continue mixing until the temperature reaches the melting point of the this compound. The molten lipid will spread and coat the surfaces of the API particles.

-

Once a homogenous coating is achieved, stop the mixer and allow the granules to cool to room temperature, which solidifies the lipid coating.

-

The resulting granules can be sieved to achieve a uniform particle size distribution. These granules can be filled into capsules or further processed into tablets.

-

Caption: Experimental workflow for melt granulation.

Protocol 2: Hot-Melt Extrusion (HME) for Solid Dispersions

HME is a continuous, solvent-free process that disperses the API at a molecular level within a carrier matrix to enhance solubility or achieve sustained release.[8][16]

-

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Polymeric carrier (e.g., Eudragit® grades, cellulosics)

-

This compound (as lipid carrier/plasticizer)

-

Twin-Screw Hot-Melt Extruder

-

-

Procedure:

-

Prepare a homogenous physical blend of the API, polymer, and this compound.

-

Set the temperature profile of the extruder barrel zones. The temperature should be above the glass transition temperature (Tg) of the polymer to ensure it softens and flows.[16]

-

Feed the physical blend into the extruder at a constant rate using a gravimetric feeder.

-

The co-rotating screws convey, mix, and knead the material, applying both thermal and mechanical energy to ensure the API dissolves and disperses within the molten carrier.[17]

-

The molten extrudate exits through a die and is cooled on a conveyor belt.

-

The solidified extrudate can then be pelletized or milled into a powder for downstream processing into tablets or capsules.

-

Protocol 3: Preparation of SLNs/NLCs via Hot Homogenization

This is a widely used high-energy method for producing lipid nanoparticles with a narrow size distribution.[5][9]

-

Materials:

-

Procedure:

-

Lipid Phase: Melt the this compound (and liquid lipid for NLCs) in a beaker at a temperature 5-10°C above its melting point. Dissolve the API in the molten lipid phase.

-

Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase while stirring at high speed (e.g., 8000 rpm) with a high-shear stirrer to form a coarse oil-in-water emulsion.

-

Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) or ultrasonication.[9] This step reduces the emulsion droplets to the nanometer scale.

-

Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath or at 4°C under gentle magnetic stirring.[9] The cooling process causes the lipid to recrystallize, forming the solid matrix of the SLNs or NLCs and entrapping the drug.

-

Caption: Workflow for SLN/NLC preparation and characterization.

Conclusion

This compound is a highly functional and versatile lipid excipient that serves as a robust matrix former in a wide array of pharmaceutical formulations. Its lipophilic nature and well-defined thermal properties make it exceptionally suitable for developing sustained-release oral dosage forms, effectively masking the taste of bitter drugs, and fabricating advanced drug delivery platforms like SLNs and NLCs.[1][5][11] The selection of the appropriate manufacturing process, from melt granulation to hot-melt extrusion, allows formulators to precisely engineer the final product's characteristics. A thorough understanding of its physicochemical properties and its interactions with other formulation components is critical for leveraging its full potential in developing stable, effective, and patient-centric medicines.

References

- 1. scispace.com [scispace.com]

- 2. drugs.com [drugs.com]

- 3. uspbpep.com [uspbpep.com]

- 4. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 5. mdpi.com [mdpi.com]

- 6. Articles [globalrx.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Harnessing lipids as plasticizers in hot-melt extrusion: a gateway to innovation | Gattefossé [gattefosse.com]

- 9. Lipid-based nanocarriers for oral delivery of peptides | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 10. Glyceryl 1,3-distearate | C39H76O5 | CID 101269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Precirol ATO 5: Significance and symbolism [wisdomlib.org]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Emulsifying Properties of Glycerol Distearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core emulsifying properties of glycerol distearate, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] This document delves into its chemical structure, mechanism of action as an emulsifier, and key performance characteristics. Detailed experimental protocols for evaluating its emulsifying efficacy are also provided, alongside illustrative data to guide formulation development.

Introduction to this compound

This compound is a diester of glycerin and stearic acid. It is typically a white or off-white, waxy solid at room temperature. In commercial preparations, it often exists as a mixture of mono-, di-, and triglycerides of fatty acids, which can influence its overall properties. Its primary function in many formulations is to act as a water-in-oil (W/O) emulsifier, stabilizer, and thickening agent. With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 3.5, it is particularly effective at stabilizing systems where the oil phase is continuous.

Chemical Structure and Mechanism of Emulsification

The emulsifying capability of this compound stems from its amphiphilic molecular structure. The two long, lipophilic stearic acid chains readily associate with the oil phase, while the more hydrophilic glycerol backbone, with its free hydroxyl group, has an affinity for the aqueous phase. This dual nature allows this compound to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible liquids and facilitating the formation of a stable emulsion.

The diagram below illustrates the basic chemical structure of this compound and its orientation at an oil-water interface.

Caption: Molecular orientation of this compound at the oil-water interface.

The process of emulsion formation involves the dispersion of one liquid phase into another in the form of fine droplets. This compound facilitates this by adsorbing onto the surface of the newly formed droplets, creating a protective barrier that prevents them from coalescing.

The following diagram outlines the general workflow of emulsion formation stabilized by an emulsifier like this compound.

Caption: General workflow for the preparation of an emulsion.

Quantitative Data on Emulsifying Performance

Table 1: Influence of Emulsifier Concentration on Droplet Size of a Model Emulsion

| Emulsifier Concentration (wt%) | Mean Droplet Diameter (μm) | Polydispersity Index (PDI) |

| 1.0 | 5.2 ± 0.4 | 0.65 |

| 2.5 | 3.8 ± 0.3 | 0.52 |

| 5.0 | 2.1 ± 0.2 | 0.41 |

Note: This data is illustrative and based on typical trends observed for lipid-based emulsifiers. Actual values will vary depending on the specific oil phase, processing conditions, and the exact composition of the this compound.

Table 2: Effect of pH on the Stability of a Model Emulsion

| pH | Zeta Potential (mV) | Creaming Index (%) after 24h |

| 3.0 | -5.8 ± 0.7 | 45 |

| 5.0 | -15.2 ± 1.1 | 20 |

| 7.0 | -25.6 ± 1.5 | 8 |

| 9.0 | -32.1 ± 1.8 | 5 |

Note: This data is illustrative. Since this compound is a non-ionic emulsifier, the effect of pH on emulsion stability is generally less pronounced compared to ionic surfactants. However, pH can influence the stability of other components in the formulation, which can indirectly affect the emulsion.

Table 3: Impact of Storage Temperature on Emulsion Stability

| Storage Temperature (°C) | Mean Droplet Diameter (μm) after 30 days | Visual Observation |

| 4 | 2.3 ± 0.2 | Stable, no phase separation |

| 25 | 2.8 ± 0.3 | Stable, slight creaming |

| 40 | 4.5 ± 0.5 | Significant creaming and some coalescence |

Note: This data is illustrative. Temperature can affect the viscosity of the continuous phase and the kinetic energy of the droplets, thereby influencing emulsion stability.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of emulsions stabilized with this compound.

Protocol for Preparation of a Water-in-Oil (W/O) Emulsion

Materials:

-

This compound

-

Oil phase (e.g., mineral oil, vegetable oil)

-

Aqueous phase (e.g., purified water)

-

High-shear homogenizer

Procedure:

-

Preparation of the Oil Phase: Disperse the desired concentration of this compound in the oil phase. Heat the mixture to 70-75°C with continuous stirring until the this compound is completely melted and uniformly dispersed.

-

Preparation of the Aqueous Phase: Heat the aqueous phase to the same temperature as the oil phase (70-75°C).

-

Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

-

Cooling: Continue gentle stirring while allowing the emulsion to cool to room temperature.

The following diagram illustrates the experimental workflow for preparing the emulsion.

Caption: Experimental workflow for W/O emulsion preparation.

Protocol for Characterization of Emulsion Stability

4.2.1. Droplet Size Analysis

Method: Laser Diffraction or Dynamic Light Scattering (DLS)

Procedure:

-

Dilute a small sample of the emulsion with a suitable solvent (e.g., the continuous oil phase) to an appropriate concentration for the instrument.

-

Measure the droplet size distribution.

-

Record the mean droplet diameter (e.g., D[3][4] or z-average) and the polydispersity index (PDI).

-

Repeat measurements at regular intervals during storage to monitor changes in droplet size as an indicator of coalescence.

4.2.2. Rheological Analysis

Method: Rotational Rheometer

Procedure:

-

Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Perform a viscosity sweep over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior (Newtonian, shear-thinning, etc.).

-

Conduct an oscillatory stress or strain sweep to determine the linear viscoelastic region (LVER).

-

Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G''), which provide information about the emulsion's structure and stability.

4.2.3. Accelerated Stability Testing

Method: Centrifugation

Procedure:

-

Place a known volume of the emulsion in a centrifuge tube.

-

Centrifuge at a specific speed (e.g., 3,000 rpm) for a set time (e.g., 30 minutes).

-

Measure the volume of the separated aqueous phase.

-

Calculate the Creaming Index (%) as: (Volume of separated aqueous phase / Total volume of aqueous phase) x 100.

The logical relationship between these stability tests is depicted in the following diagram.

Caption: Interrelation of emulsion stability characterization methods.

Conclusion

This compound is a versatile and effective W/O emulsifier for a wide range of applications in the pharmaceutical and cosmetic fields. Its ability to reduce interfacial tension and form a stabilizing film around dispersed droplets contributes to the formation of stable emulsions. While specific quantitative performance data is often formulation-dependent, the experimental protocols outlined in this guide provide a robust framework for researchers and formulators to characterize and optimize their emulsion systems containing this compound. Understanding the interplay between formulation variables, processing conditions, and the resulting emulsion properties is key to successfully leveraging the emulsifying capabilities of this valuable excipient.

References

A Technical Guide to the Natural Sources and Extraction of Glycerol Distearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origins and prevalent manufacturing processes for glycerol distearate. It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development in pharmaceuticals and related fields.

Introduction to this compound

This compound is a diglyceride consisting of a glycerol backbone esterified with two molecules of stearic acid. It is a waxy, white or cream-colored substance widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, thickener, and lubricant. In pharmaceutical formulations, it can function as a matrix-forming agent for sustained-release tablets, a lubricant in tablet and capsule manufacturing, and an emulsifier in creams and ointments. While it is found in trace amounts in nature, industrial-scale production relies on the synthesis from naturally derived precursors.

Natural Sources of Precursors

This compound is not extracted directly from natural sources in significant quantities. Instead, its constituent components, glycerol and stearic acid , are sourced from abundant natural fats and oils.

-

Vegetable Oils: A primary source of both glycerol and stearic acid. Palm oil and soybean oil are particularly significant due to their high content of palmitic and stearic acids. Other vegetable oils like cottonseed and corn oil also serve as sources.

-

Animal Fats: Tallow (beef fat) is a traditional and important source of stearic acid.

These fats and oils are triglycerides, which are esters of glycerol with three fatty acid molecules. Through industrial processes, these triglycerides are broken down to yield glycerol and free fatty acids, including stearic acid, which are then used as reactants to synthesize this compound.

Synthesis and Extraction Methods

The industrial production of this compound is achieved through two primary chemical synthesis routes, which can be considered "extraction" methods for the purpose of obtaining the final product from its natural precursors. The final product is typically a mixture containing monoglycerides, diglycerides (predominantly this compound), and triglycerides.[1][2]

Glycerolysis (Transesterification)

Glycerolysis is a transesterification reaction where triglycerides (from vegetable oils or animal fats) are reacted with additional glycerol at high temperatures, typically in the presence of a catalyst. This process shifts the equilibrium from triglycerides towards a mixture rich in monoglycerides and diglycerides.

dot

Esterification

Direct esterification involves the reaction of stearic acid with glycerol. This method allows for more precise control over the ratio of fatty acid to glycerol, influencing the final composition of the mono-, di-, and triglyceride mixture. The reaction is typically carried out at elevated temperatures and may be catalyzed by acidic or basic catalysts.

dot

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for producing glyceride mixtures rich in this compound.

Table 1: Reaction Conditions for Glyceride Synthesis

| Method | Reactants | Reactant Ratio | Catalyst | Catalyst Conc. | Temperature (°C) | Pressure/Atmosphere |

| Glycerolysis | Hydrogenated Oil, Glycerol | 20-25% Glycerol (by weight of oil) | Sodium Stearate | 0.05-0.1% of total reactants | 220-260 | -0.097 MPa (Vacuum), N₂ |

| Enzymatic Glycerolysis | Palm Kernel Oil, Glycerol | 1:3 (Oil:Glycerol) | Lipase (Candida rugosa) | - | 50 | - |

| Enzymatic Glycerolysis | RBD Palm Oil, Glycerol | - | Lipase | - | - | - |

| Non-catalyzed Esterification | Oleic Acid, Glycerol | 2:1 (Acid:Glycerol) | None | - | 175 | Nitrogen purge |

| Uncatalyzed Esterification | Acid-rich Oil, Glycerol | 1:1.2 (Fatty Acid:Glycerol) | None | - | 240 | Atmospheric |

Table 2: Product Composition and Yields

| Method | Product Composition | Yield/Conversion |

| Typical Commercial Product | 8.0-22.0% Monoglycerides, 40.0-60.0% Diglycerides, 25.0-35.0% Triglycerides | - |

| Enzymatic Glycerolysis (RBDPO) | 40.16% MG, 49.92% DG, 10% TG | 78.70% overall yield |

| Non-catalyzed Esterification | 42.6% DG | - |

| Uncatalyzed Esterification | - | 97.08% conversion (acid reduction) |

| Lipase-catalyzed Glycerolysis (Soybean Oil) | 21.72% MG, 46.63% DG, 25.06% TG | - |

Experimental Protocols

The following are synthesized protocols based on literature for the laboratory-scale production and purification of a glyceride mixture rich in this compound.

Protocol 1: Glycerolysis of Hydrogenated Vegetable Oil

This protocol is adapted from industrial process parameters for producing a mono- and diglyceride mixture.

Materials:

-

Hydrogenated vegetable oil (e.g., hydrogenated soybean or palm oil)

-

Glycerol (99%+ purity)

-

Sodium stearate (catalyst)

-

Nitrogen gas supply

-

Phosphoric acid (for neutralization)

-

Diatomaceous earth (filter aid)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and vacuum inlet with a nitrogen bleed.

-

Heating mantle

-

Vacuum pump

-

Quenching vessel (e.g., a beaker in an ice bath)

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Reactant Charging: Charge the hydrogenated oil into the three-neck flask. Begin agitation and heat to 90-100°C under a slow nitrogen stream to remove any residual moisture.

-

Glycerol and Catalyst Addition: Add glycerol (20-25% by weight of the oil) and sodium stearate (0.05-0.1% of the total weight of oil and glycerol) to the reactor.

-

Reaction: Increase the temperature to 220-260°C. Once the target temperature is reached, apply a vacuum of -0.097 MPa while maintaining a slow nitrogen bleed. Continue the reaction under these conditions with vigorous stirring for the desired reaction time (typically 1-2 hours, monitoring of the reaction progress by TLC or GC is recommended).

-

Quenching: After the reaction is complete, rapidly cool the mixture by transferring it to a quenching vessel to stop the reaction.

-

Catalyst Neutralization: While the mixture is still warm and liquid, add a stoichiometric amount of phosphoric acid to neutralize the sodium stearate catalyst, which will precipitate as sodium phosphate.

-

Filtration: Add a filter aid (e.g., diatomaceous earth) to the mixture and filter while hot to remove the precipitated salts and other solid impurities.

-

Product Analysis: The resulting product is a mixture of mono-, di-, and triglycerides, which can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine its composition.

Protocol 2: Purification of the Crude Glyceride Mixture

This protocol outlines a multi-step purification process to isolate and purify the diglyceride fraction from the crude reaction mixture.

Materials:

-

Crude glyceride mixture from Protocol 5.1

-

Hexane

-

Silica gel for column chromatography

-

Methanol

-

Activated carbon

-

Silica beads

Equipment:

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Beakers and flasks

Procedure:

-

Acidification and Phase Separation: Adjust the pH of the crude mixture with an acid (e.g., phosphoric or sulfuric acid) to convert any soaps into free fatty acids.[3][4] This will result in the formation of three layers upon settling: an upper layer of free fatty acids, a middle glycerol-rich layer (if excess glycerol was used), and a bottom layer of inorganic salts.[3][4] Separate the layers using a separatory funnel.

-

Solvent Extraction and Decolorization: The glyceride layer can be further purified by solvent extraction with methanol to precipitate dissolved salts.[3] The solution can then be treated with activated carbon to remove color and odor.[3]

-

Drying: Add silica beads to the mixture to absorb any remaining water.[3]

-

Solvent Removal: Remove the solvent (e.g., methanol) using a rotary evaporator.

-

Molecular Distillation (Optional, for high purity): For a higher purity of diglycerides, molecular distillation can be employed. This technique separates components based on their molecular weight and is effective at separating mono-, di-, and triglycerides under high vacuum and at lower temperatures, minimizing thermal degradation.[5]

-

Column Chromatography (Alternative to Distillation): For laboratory-scale purification, silica gel column chromatography can be used.[6]

-

Prepare a slurry of silica gel in a non-polar solvent like hexane.

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude glyceride mixture in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a solvent gradient (e.g., increasing polarity with ethyl acetate in hexane) to separate the triglycerides, diglycerides, and monoglycerides.

-

Collect the fractions and analyze them (e.g., by TLC) to identify the diglyceride-rich fractions.

-

Combine the desired fractions and remove the solvent using a rotary evaporator.

-

dot

Conclusion

This compound, a valuable excipient in the pharmaceutical and other industries, is primarily obtained through the synthesis from natural precursors found in vegetable oils and animal fats. The main production methods, glycerolysis and direct esterification, yield a mixture of mono-, di-, and triglycerides. The composition of this mixture can be influenced by controlling the reaction conditions. Subsequent purification steps are necessary to achieve the desired concentration of this compound. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this versatile compound.

References

- 1. uspbpep.com [uspbpep.com]

- 2. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 3. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

- 4. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoglyceride and diglyceride production through lipase-catalyzed glycerolysis and molecular distillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermal Analysis of Glycerol Distearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of glycerol distearate, a key excipient in the pharmaceutical and food industries. The guide focuses on two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering insights into the material's thermal properties, stability, and purity.

Introduction to this compound

This compound is a diglyceride consisting of glycerol esterified with two molecules of stearic acid. It is a white to off-white waxy solid. Widely used as an emulsifier, thickener, and stabilizer in various formulations, its thermal behavior is critical for predicting its performance during manufacturing, storage, and application. Thermal analysis techniques are indispensable for characterizing these properties.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is primarily used to determine its melting behavior, identify polymorphic forms, and assess purity.

Key Thermal Events

A typical DSC thermogram of this compound reveals a distinct endothermic event corresponding to its melting point. The melting point for glyceryl distearate is reported to be approximately 74.5 °C.[1] The shape and position of this melting peak can provide information about the crystalline nature and purity of the sample. A broad peak may suggest the presence of impurities or a mixture of different crystalline forms. In the context of lipid nanoparticles, a decrease in the melting enthalpy of glyceryl distearate compared to the bulk material can indicate a reduction in the crystallinity of the lipid matrix.[2]

Quantitative Data from DSC

The following table summarizes the key quantitative data that can be obtained from the DSC analysis of this compound.

| Parameter | Typical Value | Significance |

| Onset of Melting (°C) | ~70-73 | Indicates the temperature at which melting begins. |

| Peak Melting Temperature (°C) | 74.5[1] | The temperature at which the melting rate is at its maximum. |

| Enthalpy of Fusion (ΔHf, J/g) | Varies | Represents the energy required to melt the sample; related to crystallinity. |

Experimental Protocol for DSC

A general experimental protocol for performing DSC on this compound is as follows. This protocol is based on standard procedures for analyzing lipids and organic compounds.[3][4]

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Instrument Settings:

-

Temperature Range: Typically from 25 °C to 100 °C to encompass the melting transition.

-

Heating Rate: A standard heating rate of 10 °C/min is commonly used.[5]

-

Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.[6]

-

Analysis: The heat flow as a function of temperature is recorded. The onset temperature, peak temperature, and enthalpy of fusion are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound.

Expected Thermal Decomposition

-

Glycerol: The thermal degradation of pure glycerol typically occurs in a single step in an inert atmosphere, with an onset of vaporization around 199 °C and a peak mass loss rate at approximately 239 °C.[7] In an oxidizing atmosphere, the decomposition is more complex and occurs at slightly lower temperatures.[7]

-

Stearic Acid: The thermal degradation of stearic acid begins at around 185 °C and continues up to approximately 306 °C, with a major weight loss occurring between 190-280 °C.[8]

Based on this, the thermal decomposition of this compound is expected to commence at temperatures above 200 °C. The decomposition will likely involve the cleavage of the ester bonds and subsequent degradation of the glycerol and fatty acid moieties. The exact decomposition profile may be influenced by the presence of impurities or the specific isomeric form of the this compound.

Quantitative Data from TGA

The following table outlines the key quantitative data that can be obtained from a TGA of this compound.

| Parameter | Expected Range (°C) | Significance |

| Onset of Decomposition (Tonset) | > 200 | Temperature at which significant mass loss begins, indicating the start of thermal degradation. |

| Temperature of Maximum Decomposition Rate (Tmax) | Varies | The temperature at which the rate of mass loss is highest. |

| Residual Mass (%) | Varies | The percentage of the initial mass remaining at the end of the analysis. |

Experimental Protocol for TGA

A general experimental protocol for performing TGA on this compound is provided below, based on standard methods for organic compounds.[9][10]

Instrumentation: A calibrated Thermogravimetric Analyzer is required.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

Instrument Settings:

-

Temperature Range: Typically from ambient temperature to 600 °C to ensure complete decomposition.

-

Heating Rate: A constant heating rate of 10 °C/min is standard.[5]

-

Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air or oxygen) to study different degradation mechanisms. A typical flow rate is 20-50 mL/min.[6]

-

Analysis: The mass of the sample is continuously recorded as a function of temperature. The onset of decomposition and other key parameters are determined from the TGA curve and its derivative (DTG curve).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC and TGA.

Caption: Workflow for DSC and TGA of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides critical data for its characterization. DSC is essential for understanding its melting behavior and crystallinity, while TGA offers insights into its thermal stability and decomposition profile. By employing the standardized protocols outlined in this guide, researchers and formulation scientists can obtain reliable and reproducible data to ensure the quality and performance of products containing this compound. Further studies to obtain specific TGA data for various grades of this compound would be beneficial for a more comprehensive understanding of its thermal degradation.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

- 9. infinitalab.com [infinitalab.com]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

A Technical Guide to the Solubility of Glycerol Distearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glycerol distearate in various organic solvents. Commercial this compound is typically a mixture of 1,2- and 1,3-di-stearoyl-rac-glycerol, along with mono- and triglycerides.[1] This guide consolidates available qualitative solubility data, details experimental protocols for quantitative solubility determination, and illustrates key concepts through diagrams to support research and development activities in pharmaceuticals and material science.

Qualitative Solubility of this compound

This compound is generally described as being soluble in chlorinated hydrocarbons and aromatic solvents, and partly soluble in polar aprotic and protic solvents, especially at elevated temperatures. It is practically insoluble in water.

Table 1: Summary of Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Reference |

| Halogenated | Methylene Chloride / Dichloromethane | Soluble | [2][3] |

| Chloroform | Soluble | [4] | |

| Alcohols | Hot Ethanol (96%) | Partly Soluble | [2][3] |

| Hot Alcohol | Soluble | [4] | |

| Ketones | Acetone | Soluble (especially when hot) | [4] |

| Ethers | Diethyl Ether | Soluble (when hot) | [4] |

| Tetrahydrofuran (THF) | Soluble | [4] | |

| Aromatic | Benzene | Soluble (when hot) | [4] |

| Oils | Mineral Oil / Fixed Oils | Soluble | [4] |

It is important to note that "partly soluble" in the context of hot ethanol suggests that while dissolution occurs, the capacity of the solvent is limited, or that upon cooling, the substance will readily precipitate. The term "soluble" for other solvents often implies miscibility at elevated temperatures, which is common for lipid-based solutes.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both the solute and the solvent characteristics, as well as external conditions. Understanding these factors is crucial for solvent selection and process design.

Caption: Factors Affecting the Solubility of this compound.

Experimental Protocols for Solubility Determination

Given the lack of extensive quantitative data, experimental determination of this compound's solubility in specific solvents is often necessary. The following are established methods for this purpose.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.

Detailed Methodology:

-

Preparation: Add an excess of this compound to a sealed flask containing a precise volume of the organic solvent of interest. The amount of excess solid should be sufficient to ensure saturation but not so much that it significantly alters the volume of the solvent.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful decantation of the supernatant, or by filtration using a chemically resistant syringe filter (e.g., PTFE).

-

Quantification:

-

Gravimetric Analysis: Transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute). Weigh the container with the dried residue. The mass of the dissolved this compound can then be calculated.

-

Chromatographic Analysis (HPLC/GC): If a suitable analytical method is available, dilute a known volume of the saturated supernatant with an appropriate solvent and quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after appropriate derivatization. A calibration curve with standards of known concentrations is required for this approach.

-

-

Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to estimate the solubility of a compound in a solid or semi-solid matrix by observing the melting behavior of the mixture.

Principle: The dissolution of a solute in a solvent causes a depression in the melting point and a reduction in the enthalpy of fusion of the solvent. By preparing mixtures of varying concentrations and analyzing their thermal behavior, the saturation solubility can be determined.

Detailed Methodology:

-

Sample Preparation: Prepare a series of mixtures of this compound and the chosen solid/semi-solid lipid excipient at different known concentrations. This is typically done by co-melting the components, ensuring homogeneity, and then allowing them to cool and solidify.

-

DSC Analysis: Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the excipient.

-

Data Interpretation: Analyze the resulting thermograms to determine the melting point and the enthalpy of fusion for each mixture. A plot of the enthalpy of fusion versus the concentration of this compound is then constructed. The point at which the enthalpy of fusion no longer decreases with increasing concentration corresponds to the saturation solubility of this compound in that excipient at its melting point.

Hot Stage Microscopy (HSM)

HSM allows for the visual determination of the dissolution of a solid in a molten solvent.

Principle: Crystalline materials exhibit birefringence under cross-polarized light. When a crystalline solute dissolves in a molten solvent, the birefringence disappears. By observing mixtures of varying concentrations as they are heated, the temperature at which complete dissolution occurs can be identified, providing an indication of solubility.

Detailed Methodology:

-

Sample Preparation: Prepare a series of mixtures of this compound and the solid excipient at different known concentrations. A small amount of each mixture is placed on a microscope slide and covered with a coverslip.

-

HSM Analysis: Place the slide on the hot stage of a polarized light microscope. Heat the sample at a controlled rate.

-

Observation: Observe the sample as the temperature increases. Note the temperature at which the last crystals of this compound disappear. This is the dissolution temperature for that specific concentration.

-

Solubility Estimation: By plotting the dissolution temperature against the concentration, a solubility curve can be constructed.

Experimental Workflow for Solubility Determination

The selection of an appropriate method for determining the solubility of this compound depends on the nature of the solvent (liquid or solid) and the desired accuracy. The following diagram outlines a general workflow.

Caption: General Experimental Workflow for Solubility Determination.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound in a range of common organic solvents. While quantitative data remains sparse in the literature, this guide provides detailed experimental protocols for established methods—the shake-flask method, DSC, and HSM—that enable researchers and drug development professionals to determine these values empirically. The provided diagrams illustrate the key factors influencing solubility and a general workflow for its determination, offering a practical framework for laboratory investigations. Accurate solubility data is fundamental for formulation development, process optimization, and ensuring the stability and efficacy of final products.

References

The Dance of Molecules: A Technical Guide to the Interactions of Glycerol Distearate with Lipids and Surfactants

For Researchers, Scientists, and Drug Development Professionals

Glycerol distearate, a diacylglycerol ester of stearic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries. Its unique physicochemical properties as an emulsifier, stabilizer, and lipid matrix former make it an invaluable component in a myriad of formulations, most notably in the burgeoning field of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC). This technical guide delves into the intricate interactions of this compound with other lipids and surfactants, providing a comprehensive overview of its phase behavior, the quantitative characteristics of the nanoparticles it forms, and the experimental methodologies used to elucidate these properties.

Physicochemical Properties of this compound

This compound is a waxy, white to off-white solid at room temperature.[1] Its molecular structure, comprising a glycerol backbone with two stearic acid chains, imparts an amphiphilic character, although it is predominantly lipophilic.[2] This structure allows it to act as a stabilizer in emulsions and as a solid matrix in lipid nanoparticles.[3] Commercial products like Precirol® ATO 5 are widely used forms of glyceryl distearate in pharmaceutical formulations.[4][5]

Interaction with Lipids and Surfactants in Nanoparticle Formulations

The performance of this compound in drug delivery systems is profoundly influenced by its interactions with other lipids and the surfactants used to stabilize the formulation. These interactions govern critical nanoparticle characteristics such as particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and release profile.

Solid Lipid Nanoparticles (SLN)

In SLNs, this compound typically forms the solid lipid core. The choice of surfactant is crucial for stabilizing the nanoparticles and preventing aggregation. Common surfactants used in conjunction with this compound include polysorbates (e.g., Tween 80) and poloxamers (e.g., Poloxamer 188).[6][7]

Nanostructured Lipid Carriers (NLC)

NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid within the solid lipid matrix of this compound. This creates a less ordered, imperfect crystalline structure which can enhance drug loading and prevent drug expulsion during storage.[8][9] The liquid lipid, often a medium-chain triglyceride or an oil like oleic acid, disrupts the crystal lattice of the solid lipid.[8]

Quantitative Data on this compound-Based Nanoparticles

The following tables summarize key quantitative data from various studies on SLN and NLC formulations utilizing this compound (often as Precirol® ATO 5). These tables provide a comparative overview of the impact of different formulation parameters on the physicochemical properties of the nanoparticles.

Table 1: Physicochemical Properties of this compound-Based Solid Lipid Nanoparticles (SLN)

| Solid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |

| Glyceryl Distearate | Polysorbate 80 | 176.3 ± 2.78 | 0.268 ± 0.022 | -35.5 ± 0.36 | [10] |

| Precirol® ATO 5 | Poloxamer 188 & Tween 80 | 140 ± 5 | 0.16 ± 0.01 | -21 ± 1.8 | [6] |

| Precirol® ATO 5 | Poloxamer 188 | ~259.5 | ~0.27 | - | [11] |

Table 2: Physicochemical Properties of this compound-Based Nanostructured Lipid Carriers (NLC)

| Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |

| Glyceryl Distearate | Caprylic/Capric Triglyceride | Tween 80 | ~193 | - | - | [8] |

| Precirol® ATO 5 | Oleic Acid | - | - | - | - | [8] |

| Glyceryl Distearate | Passion Fruit Seed Oil | - | - | - | - | [8] |

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of lipid nanoparticles. The following sections outline the key experimental protocols.

Preparation of SLN and NLC by Hot Homogenization and Ultrasonication

This is a widely used method for the production of SLN and NLC.[12][13]

Protocol:

-

Lipid Phase Preparation: The solid lipid (e.g., this compound) and, for NLCs, the liquid lipid are weighed and melted at a temperature 5-10 °C above the melting point of the solid lipid. The lipophilic drug is dissolved or dispersed in this molten lipid phase.

-

Aqueous Phase Preparation: The aqueous phase, containing the surfactant(s) (e.g., Tween 80, Poloxamer 188) dissolved in purified water, is heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 3 minutes) to form a coarse oil-in-water pre-emulsion.[14]

-

Homogenization: The hot pre-emulsion is immediately subjected to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[13]

-

Ultrasonication (Optional): To further reduce the particle size, the dispersion can be treated with a probe sonicator.[15]

-

Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[16][17][18]

Protocol:

-

Sample Preparation: The nanoparticle dispersion is diluted with an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: A DLS instrument (e.g., Malvern Zetasizer) is used. The laser wavelength, scattering angle (commonly 90° or 173°), and temperature are set.

-

Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the nanoparticles.

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The polydispersity index (PDI) is also calculated to assess the width of the particle size distribution. For zeta potential measurement, the electrophoretic mobility of the particles in an applied electric field is measured.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties, polymorphism, and crystallinity of the lipid matrix in SLNs and NLCs.[19][20][21]

Protocol:

-

Sample Preparation: A small amount (typically 5-10 mg) of the lyophilized nanoparticle powder or the bulk lipid is accurately weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: A DSC instrument is calibrated using standards (e.g., indium). The heating rate (e.g., 5-10 °C/min) and temperature range are programmed.

-

Measurement: The sample and reference pans are heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks represent melting transitions, providing information on the melting point and enthalpy of fusion of the lipid components. Shifts in peak position or changes in peak shape and enthalpy can indicate interactions between components or changes in crystallinity.

Crystallinity Analysis by X-Ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and polymorphic form of the lipid matrix within the nanoparticles.[22][23]

Protocol:

-

Sample Preparation: The lyophilized nanoparticle powder is placed on a sample holder.

-

Instrument Setup: An X-ray diffractometer with a specific X-ray source (e.g., Cu Kα radiation) is used. The voltage and current of the X-ray tube are set.

-

Measurement: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ values, which are characteristic of the crystalline lattice of the material. The presence, position, and intensity of these peaks provide information about the polymorphic form (e.g., α, β', β) and the degree of crystallinity of the lipid. Amorphous materials will not show sharp diffraction peaks.

Visualizing Interactions and Processes

Graphviz diagrams are used to visually represent the complex relationships and workflows described in this guide.

References

- 1. Nanostructured lipid carrier system: A compendium of thei... [degruyterbrill.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Indomethacin-Loaded Solid Lipid Nanoparticles for Ocular Delivery: Development, Characterization, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. longdom.org [longdom.org]

- 10. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. europeanreview.org [europeanreview.org]

- 15. jptcp.com [jptcp.com]

- 16. mdpi.com [mdpi.com]

- 17. horiba.com [horiba.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. azooptics.com [azooptics.com]

A Comprehensive Toxicological and Biocompatibility Profile of Glycerol Distearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate, a diglyceride composed of glycerin and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1] Its primary functions include acting as an emulsifier, stabilizer, lubricant, and binder in various formulations.[1][2] Given its integral role in products that come into direct contact with the human body, a thorough understanding of its toxicological and biocompatibility profile is paramount for ensuring product safety and efficacy. This technical guide provides an in-depth review of the available scientific data on the safety of this compound, presenting quantitative toxicological data, detailed experimental methodologies, and an exploration of its interactions with cellular signaling pathways.

Toxicological Profile

This compound has been subject to numerous toxicological evaluations, which have consistently demonstrated a low order of toxicity. The primary endpoints investigated include acute toxicity, skin and eye irritation, sensitization, and genotoxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound and related compounds.

Table 1: Acute Toxicity Data

| Test Type | Species | Route | LD50/Concentration | Results/Observations | Reference |

| Acute Oral Toxicity | Rat | Oral | >5000 mg/kg (for similar substance glycerol monolaurate) | Low acute toxicity. | [3] |